
Neutrophil Elastase Inhibitor
描述
Neutrophil elastase (NE) is a serine protease implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. NE inhibitors (NEIs) are designed to counteract excessive NE activity, preventing tissue damage and inflammation. These inhibitors include synthetic small molecules, peptide-based agents, and natural derivatives, each targeting NE through distinct mechanisms .
准备方法
Synthetic Preparation of Small-Molecule Neutrophil Elastase Inhibitors
Cinnoline Derivatives
Cinnoline-based inhibitors represent a class of competitive, reversible NE inhibitors. A series of 4-amido-substituted cinnolines were synthesized through a multi-step process involving:
-
Cyclization : Reaction of 2-aminobenzonitrile derivatives with hydroxylamine to form cinnolin-4(1H)-one scaffolds .
-
Functionalization : Introduction of ester or amide groups at the C-4 position via nucleophilic substitution or coupling reactions.
-
Optimization : Structure-activity relationship (SAR) studies identified compound 18a (IC50 = 56 nM) as a potent inhibitor with balanced activity and stability (t1/2 = 114 min in aqueous buffer) .
Key synthetic challenges included maintaining scaffold stability under physiological conditions while enhancing binding affinity to the NE active site.
Benzenesulfonic Acid Derivatives
Recent work focused on benzenesulfonic acid analogs, which exploit interactions with the S1 pocket of NE. The synthesis involved:
-
Sulfonylation : Coupling 4-(chlorosulfonyl)phenyl pivalate with aromatic amines under basic conditions .
-
Modification : Introduction of electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance potency.
-
Evaluation : Lead compounds demonstrated IC50 values <50 nM in fluorometric assays .
These inhibitors exhibited improved pharmacokinetic profiles compared to earlier peptidomimetics.
Sulfonamide Analogs of Sivelestat
Sivelestat (ONO-5046), a clinically used acyl-enzyme inhibitor, inspired derivatives with enhanced stability. Synthesis steps included:
-
Nucleophilic Aromatic Substitution : Reacting 4-(sulfamoyl)phenyl pivalate with substituted anilines .
-
Kinetic Analysis : Confirming pseudo-irreversible inhibition via mass spectrometry, showing covalent adduct formation with Ser195 .
-
Optimization : Compound 3f achieved an IC50 of 19 nM and stability (t1/2 >9 h) .
Natural Product-Derived Inhibitors
Vigna unguiculata Elastase Inhibitor (VuEI)
VuEI, a Bowman-Birk-type inhibitor from cowpea seeds, was purified using a multi-step chromatographic protocol :
-
Alkaline Extraction : 5 g of seeds homogenized in 100 mM Tris-HCl (pH 8.0).
-
Ion-Exchange Chromatography : HiTrap Q-FF column eluted with 0–1 M NaCl gradient.
-
Reverse-Phase Chromatography : Source 15RPC and ACE18 columns with acetonitrile/TFA gradients.
Table 1: Purification Yield of VuEI
Step | Total Protein (mg) | Specific Activity (U/μg) | Yield (%) |
---|---|---|---|
Crude Extract | 102.3 | 2.88 | 100 |
HiTrap Q-FF | 7.8 | 52.31 | 138 |
Source 15RPC | 0.283 | 16.44 | 1.5 |
ACE18 | 0.011 | 511.63 | 1.9 |
VuEI exhibited a dissociation constant (Ki) of 9 pM for NE, making it one of the most potent natural inhibitors reported .
Recombinant Production of Elastase Inhibitors
Recombinant Elafin
Elafin, a 6 kDa endogenous inhibitor, is produced via:
-
Expression : Codon-optimized genes expressed in E. coli or yeast systems.
-
Purification : Nickel-affinity chromatography followed by size-exclusion chromatography .
-
Validation : Demonstrated Ki values of 1–10 nM for NE and proteinase 3 .
Analytical and Validation Methods
Fluorometric Screening Assays
Standard protocols for inhibitor screening involve :
-
Enzyme Preparation : Reconstitution of NE stock (220 μL assay buffer per vial).
-
Inhibitor Incubation : Pre-incubation of test compounds (25 μL) with NE (50 μL) at 37°C for 5 min.
-
Substrate Reaction : Addition of fluorogenic substrate (MeO-Suc-Ala-Ala-Pro-Val-AMC) and kinetic fluorescence measurement (Ex/Em = 400/505 nm).
Table 2: Typical Inhibitor Screening Data
Compound | IC50 (nM) | Stability (t1/2, h) |
---|---|---|
Sivelestat | 44 | 2.5 |
AZD9668 | 30 | 6.0 |
Compound 3f | 19 | >9 |
化学反应分析
Types of Reactions: Neutrophil elastase inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions are typically the modified versions of the original inhibitors, with enhanced or altered inhibitory activity against neutrophil elastase .
科学研究应用
Chronic Obstructive Pulmonary Disease and Asthma
Neutrophil elastase has been implicated in the pathogenesis of chronic obstructive pulmonary disease (COPD) and asthma. Inhibitors like sivelestat have shown promise in clinical trials for reducing lung inflammation and improving respiratory function. A systematic review indicated that sivelestat significantly decreased the incidence of acute lung injury in patients undergoing surgery, suggesting its potential utility in managing COPD exacerbations .
Case Study: Sivelestat in Surgical Patients
- Study Design : A meta-analysis of 13 studies involving patients undergoing esophagectomy.
- Outcomes : Sivelestat reduced mechanical ventilation duration and acute lung injury incidence but did not significantly affect pneumonia rates or ICU stay .
Cardiovascular Diseases
Neutrophil elastase inhibitors are also being investigated for their role in cardiovascular conditions. Preclinical studies have demonstrated their effectiveness in models of ischemia-reperfusion injury relevant to myocardial infarction and stroke. The modulation of neutrophil elastase activity may provide protective effects against cardiac tissue damage during surgical procedures .
Clinical Trials
- Ongoing Trials : Clinical trials are assessing the efficacy of neutrophil elastase inhibitors like AZD9668 in patients with cardiovascular diseases, focusing on their impact on inflammatory markers and overall cardiac function .
Genetic Disorders
Neutrophil elastase inhibitors are being developed for genetic disorders such as alpha-1 antitrypsin deficiency (AATD), which leads to lung and liver diseases. The compound PHP-303 has shown potential in preclinical models for treating AATD by inhibiting the destructive effects of neutrophil elastase on lung tissue .
Case Study: PHP-303 Development
- Focus : PHP-303 is designed to inhibit neutrophil elastase selectively.
- Preclinical Findings : Studies suggest that inhibiting neutrophil elastase may stabilize clinical deterioration in AATD patients, highlighting its therapeutic potential .
Key Mechanisms
- Proteolytic Activity Regulation : Inhibitors prevent the degradation of extracellular matrix components, preserving tissue integrity.
- Inflammatory Response Modulation : By inhibiting neutrophil elastase, these compounds can reduce the release of pro-inflammatory cytokines and chemokines, thereby alleviating inflammation .
Challenges and Future Directions
Despite promising preclinical results, translating these findings into clinical success has proven challenging. Factors such as drug delivery methods, patient selection, and specific biomarkers for neutrophil elastase activity need further exploration to optimize treatment outcomes.
Future Research Directions
作用机制
Neutrophil elastase inhibitors exert their effects by binding to the active site of neutrophil elastase, thereby preventing the enzyme from interacting with its natural substrates. This inhibition modulates the enzyme’s activity, reducing its role in inflammation and tissue damage. The molecular targets include the catalytic triad of serine, histidine, and aspartate residues in the active site of neutrophil elastase . Pathways involved in the mechanism of action include the modulation of inflammatory mediators and the inhibition of protease activity .
相似化合物的比较
Comparative Analysis of NEIs and Similar Compounds
Isoxazolone Derivatives
- Compound 4e: A trifluoromethyl-substituted isoxazolone with an IC50 of 200 nM against NE. Substitutions like cyano (-CN) or methylsulfonyl (-SO2Me) reduced activity, highlighting the importance of hydrophobic groups in the active site .
- Compound 7/8 Isomers : N-CO/O-CO isomers synthesized via cyclization showed varying potency, with the nitro derivative (7c) exclusively forming the N-CO isomer, achieving submicromolar activity .
Benzoxazinone Derivatives
- PD05: A novel benzoxazinone derivative with an IC50 lower than sivelestat (control drug), demonstrating enhanced efficacy in enzyme kinetic assays. Structural optimization at the benzoxazinone core improved binding affinity .
Azapeptides and Dipeptidyl Compounds
- AZD7986 : A dipeptidyl peptidase 1 inhibitor that reduced NE activity in healthy subjects in an exposure-dependent manner, showing sustained pharmacodynamic effects .
- ICI 200,880 : A slow-binding inhibitor with Ki = 5.0 × 10<sup>−10</sup> M, equally effective against all NE isoforms .
Peptide-Based and Natural Inhibitors
- Eglin C : A leech-derived peptide with Ki = 1.3 × 10<sup>−11</sup> M, exhibiting irreversible inhibition kinetics comparable to α1-antitrypsin (α1-PI) .
- Dual Protease Inhibitors : Hybrid proteins (e.g., PMPD2-ELP) inhibited NE at 5 × 10<sup>−4</sup> μg/μL, maintaining activity while targeting multiple proteases .
Clinically Used NEIs
- Sivelestat : A widely studied inhibitor with IC50 = 1.7 × 10<sup>−8</sup> M, used in ARDS and COVID-19-related lung injury. Computational studies suggest additional anti-inflammatory and antiviral properties .
- GW311616 : Exhibited Ki = 4.3 × 10<sup>−10</sup> M, with rapid association (kon = 4.9 × 10<sup>−10</sup> M<sup>−1</sup>s<sup>−1</sup>) and slow dissociation (t1/2, off ≈ 40 min) .
Structural and Kinetic Comparisons
Table 1: Key Inhibitor Parameters
Structure-Activity Relationships (SAR)
- Hydrophobic Substitutions : Trifluoromethyl and pivaloyl groups enhance potency by filling the S1 pocket of NE .
- Steric Effects : Bulky substituents (e.g., methylsulfonyl) reduce activity due to unfavorable steric clashes .
- Peptide Backbones : Natural inhibitors like eglin C utilize β-sheet interactions for high-affinity binding, while synthetic analogs mimic these interactions with rigid scaffolds .
生物活性
Neutrophil elastase (NE) is a serine protease secreted by neutrophils, playing a crucial role in the immune response and inflammation. However, its uncontrolled activity can lead to tissue damage and various inflammatory diseases. Neutrophil elastase inhibitors (NEIs) have emerged as potential therapeutic agents to mitigate these adverse effects. This article explores the biological activity of NEIs, highlighting their mechanisms of action, research findings, and clinical implications.
Overview of Neutrophil Elastase
Neutrophil elastase is a 29 kDa serine protease that contributes to the degradation of extracellular matrix proteins and the modulation of inflammatory responses. It is involved in several physiological processes, including:
- Degradation of Pathogenic Proteins : NE breaks down proteins from pathogens, aiding in immune defense.
- Tissue Remodeling : It plays a role in normal tissue repair but can cause damage when dysregulated.
- Neutrophil Migration : NE facilitates neutrophil movement to sites of inflammation by degrading extracellular matrix components .
Pathological Implications of Neutrophil Elastase Activity
Excessive NE activity is implicated in various diseases, including:
- Chronic Obstructive Pulmonary Disease (COPD)
- Cystic Fibrosis
- Rheumatoid Arthritis
- Pulmonary Emphysema
In these conditions, the imbalance between NE and its natural inhibitors leads to tissue destruction and chronic inflammation .
Mechanisms of Neutrophil Elastase Inhibitors
NEIs function by binding to neutrophil elastase and inhibiting its proteolytic activity. This inhibition can be achieved through various mechanisms:
- Competitive Inhibition : NEIs compete with substrate proteins for binding to the active site of NE.
- Non-competitive Inhibition : Some inhibitors bind to NE regardless of substrate presence, altering its conformation and reducing activity.
- Mechanism-based Inhibition : Certain inhibitors undergo a reaction with NE that permanently inactivates it .
Types of Neutrophil Elastase Inhibitors
NEIs can be classified into two main categories:
- Natural Inhibitors : Such as α1-antitrypsin and secretory leukocyte proteinase inhibitor.
- Synthetic Inhibitors : Small molecules designed to inhibit NE with improved efficacy and specificity.
Type | Examples | Mechanism |
---|---|---|
Natural Inhibitors | α1-Antitrypsin, Elafin | Competitive inhibition |
Synthetic Inhibitors | AZD9668, E6617 | Mechanism-based inhibition |
Clinical Studies
Recent clinical trials have explored the efficacy of synthetic NEIs in treating inflammatory conditions. For instance:
- A study on AZD9668 , a selective NEI, demonstrated significant reductions in neutrophil-driven inflammation in patients with COPD. The study reported improved lung function and reduced exacerbation rates compared to placebo .
- Another trial involving E6617 showed promising results in managing cystic fibrosis symptoms by decreasing lung inflammation and improving respiratory function .
Experimental Models
Experimental studies using animal models have provided insights into the biological activity of NEIs:
- In a model of acute lung injury, administration of a synthetic NEI significantly reduced pulmonary edema and neutrophil infiltration compared to untreated controls .
- Research on autoprocessing revealed that self-cleavage of neutrophil elastase can diminish the effectiveness of natural inhibitors, highlighting the need for potent synthetic alternatives that can withstand such modifications .
常见问题
Basic Research Questions
Q. What experimental models are most appropriate for studying neutrophil elastase inhibitors in inflammatory diseases?
Preclinical studies often employ murine models of pulmonary fibrosis (e.g., bleomycin-induced fibrosis) or sepsis-induced organ injury to evaluate NEI efficacy . For mechanistic insights, in vitro assays using purified neutrophil elastase (HNE) and competitive inhibition kinetics are critical. For example, synthetic inhibitors like ONO-5046 are tested in cell cultures to assess extracellular matrix degradation or insulin resistance pathways in adipocytes . Ensure models align with disease-specific neutrophil infiltration patterns, as seen in bronchoalveolar lavage (BAL) fluid analysis in pulmonary fibrosis studies .
Q. How can researchers validate the specificity of synthetic NEIs against off-target serine proteases?
Use competitive inhibition assays with fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) to measure HNE activity. Compare inhibitory constants (Ki) across related proteases (e.g., cathepsin G, proteinase 3) to confirm selectivity . Structural analysis (e.g., X-ray crystallography) of inhibitor-enzyme complexes can identify binding interactions, as demonstrated for N-amino-4-imidazolidinone derivatives . Include α1-protease inhibitor as a positive control in assays to benchmark synthetic inhibitor performance .
Q. What are the key biomarkers to quantify NEI efficacy in vivo?
Measure neutrophil elastase activity in BAL fluid or serum using elastinolytic assays or ELISA for elastase-α1-protease inhibitor complexes . Histological staining for NETs (e.g., citrullinated histone H3) in tissues can confirm reduced neutrophil activation . In metabolic studies, assess insulin receptor substrate 1 (IRS-1) degradation in hepatocytes as a downstream marker .
Advanced Research Questions
Q. How should contradictory data between in vitro and in vivo NEI efficacy be reconciled?
Discrepancies often arise from differences in bioavailability, tissue penetration, or compensatory protease pathways. For instance, synthetic inhibitors may show high in vitro potency but limited in vivo stability due to rapid renal clearance . Address this by:
- Conducting pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens.
- Using transgenic models (e.g., α1-protease inhibitor-deficient mice) to isolate inhibitor effects .
- Incorporating multi-omics approaches (e.g., proteomics of BAL fluid) to identify off-target pathways .
Q. What statistical considerations are critical for designing robust NEI studies?
- Sample size : Power calculations based on effect sizes (e.g., Cohen’s d) from pilot data, accounting for inter-individual variability in neutrophil counts in disease models .
- Data reporting : Clearly define whether measurements are from independent samples or technical replicates. Use mixed-effects models for longitudinal data (e.g., post-treatment time courses) .
- Error bars : Specify variability measures (SD vs. SEM) and justify statistical tests (e.g., two-way ANOVA for dose-response and time-course interactions) .
Q. How can translational challenges in NEI development be addressed?
- Reproducibility : Adhere to ARRIVE guidelines for preclinical studies, including blinding during outcome assessment and detailed protocols for neutrophil isolation .
- Biomarker validation : Use orthogonal methods (e.g., mass spectrometry and ELISA) to confirm elastase-inhibitor complex formation in clinical samples .
- Clinical relevance : Prioritize inhibitors with dual anti-inflammatory and anti-fibrotic effects, as seen with Sivelestat in sepsis-induced kidney injury models .
Q. What methodologies resolve conflicting evidence on NEI roles in cancer progression?
While NEIs like ONO-5046 suppress tumor growth in SCID mice , elastase may also have tumor-suppressive roles in specific contexts. To address this:
- Perform lineage-tracing experiments to distinguish tumor-associated neutrophil (TAN) subsets (N1 vs. N2 phenotypes).
- Use spatial transcriptomics to map elastase activity within tumor microenvironments .
- Compare inhibitor effects across cancer subtypes with varying neutrophil infiltration (e.g., lung adenocarcinoma vs. pancreatic ductal adenocarcinoma).
Q. Methodological Resources
- Synthesis protocols : Refer to schemes for functionalized N-amino-4-imidazolidinone derivatives, emphasizing microwave-assisted silica gel purification .
- Assay standardization : Follow technical guidelines for avoiding cross-contamination in ELISA (e.g., plate sealing, tip changes) .
- Data sharing : Deposit code for custom algorithms (e.g., elastase activity quantification scripts) in repositories like GitHub .
属性
IUPAC Name |
1-(3-methylbenzoyl)indazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c1-11-5-4-6-12(9-11)16(20)19-15-8-3-2-7-13(15)14(10-17)18-19/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFSMLDUZFVINX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3C(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。